2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a methoxybenzyl moiety. Its multifaceted nature makes it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a sulfonylation reaction, which requires specific reagents and catalysts.
Attachment of the Methoxybenzyl Moiety: This step involves the reaction of the intermediate compound with 3-methoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUORZWZTPGSNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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